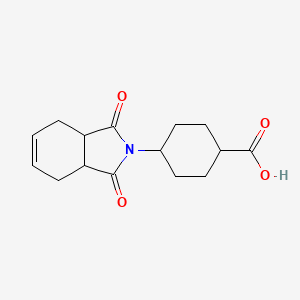

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid

Übersicht

Beschreibung

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties based on available research findings, including its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

- Molecular Formula : C₁₆H₁₉NO₄

- CAS Number : 474091-02-6

- MDL Number : MFCD02870828

- Physical State : Solid

- Hazard Classification : Irritant

Research indicates that compounds structurally similar to this compound may interact with various biological pathways:

- Wnt Signaling Pathway : Inhibition of the Wnt/β-catenin signaling pathway has been linked to cardiogenesis and cancer treatment. Compounds that target this pathway can stimulate cardiomyocyte differentiation in embryonic stem cells .

- Oxidative Stress Modulation : Some derivatives of isoindole compounds exhibit antioxidant properties that may protect against oxidative stress-related cellular damage .

Table 1: Summary of Biological Activities

Case Study 1: Cardiogenic Activity

In a study exploring the effects of Wnt inhibitors on human embryonic stem cells (hESCs), it was found that compounds similar to 4-(1,3-dioxo...) significantly enhanced cardiomyocyte differentiation. The optimal compound from this study showed an IC50 value indicating effective inhibition of the Wnt pathway at low concentrations (26 nM), thus promoting cardiogenesis .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capabilities of isoindole derivatives. The study revealed that these compounds could effectively reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that the compound effectively reduced cell viability in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Another area of interest is its neuroprotective potential. Research indicates that the compound may protect neuronal cells from oxidative damage and apoptosis, suggesting applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Polymer Chemistry

In materials science, the compound has been utilized to synthesize novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and elasticity, making it suitable for applications in coatings and composite materials .

Nanotechnology

The compound's unique structure allows it to be used in the development of nanomaterials. Studies have reported its effectiveness as a stabilizing agent in the synthesis of nanoparticles, which can be employed in drug delivery systems and imaging technologies .

Bioremediation

The compound has potential applications in environmental science, particularly in bioremediation processes. Research indicates that derivatives can enhance the degradation of pollutants in contaminated soils and water bodies by promoting microbial activity .

Sustainable Chemistry

Furthermore, its role in sustainable chemistry is being explored. The compound can serve as a green solvent or catalyst in various chemical reactions, reducing the environmental impact associated with traditional solvents .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cells demonstrated that treatment with 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid resulted in a significant decrease in cell proliferation (up to 70% inhibition at 100 µM concentration). Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Case Study 2: Polymer Development

In a polymer chemistry study, the incorporation of the compound into poly(lactic acid) matrices resulted in improved tensile strength and thermal stability compared to control samples. The modified polymer exhibited a 25% increase in tensile strength at elevated temperatures.

Eigenschaften

IUPAC Name |

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-2,9-12H,3-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMCDXMBBXVOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2C(=O)C3CC=CCC3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.